molecular formula C21H24N2O4 B11613790 N-(4-methoxyphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide

N-(4-methoxyphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11613790
M. Wt: 368.4 g/mol
InChI Key: FMYUUFDKJDJHSV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are heterocyclic amines characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its unique structural features, which include methoxy and propan-2-yloxy substituents on the phenyl rings, as well as a pyrrolidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine core, followed by the introduction of the methoxy and propan-2-yloxy substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove oxygen atoms.

    Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-(4-methoxyphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O4/c1-14(2)27-19-10-6-17(7-11-19)23-13-15(12-20(23)24)21(25)22-16-4-8-18(26-3)9-5-16/h4-11,14-15H,12-13H2,1-3H3,(H,22,25)

InChI Key

FMYUUFDKJDJHSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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